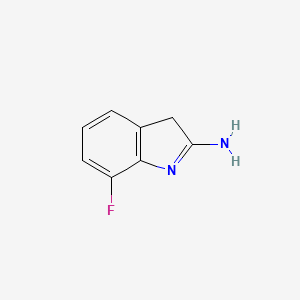
(R)-4H-Chromen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4H-chromen-4-ol can be achieved through several methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with an appropriate aldehyde under acidic conditions. This reaction typically proceeds via an aldol condensation followed by cyclization to form the chromene ring.
Another method involves the asymmetric reduction of 4H-chromen-4-one using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-4H-chromen-4-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
®-4H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4H-chromen-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-4H-chromen-4-ol can yield dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in ®-4H-chromen-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 4H-chromen-4-one.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted chromene derivatives with different functional groups.
科学的研究の応用
®-4H-chromen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-4H-chromen-4-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, ®-4H-chromen-4-ol may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4H-chromen-4-ol: The racemic mixture of the compound.
4H-chromen-4-one: The oxidized form of ®-4H-chromen-4-ol.
Dihydrochromene: The reduced form of ®-4H-chromen-4-ol.
Uniqueness
®-4H-chromen-4-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer or the racemic mixture.
特性
分子式 |
C9H8O2 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
(4R)-4H-chromen-4-ol |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6,8,10H/t8-/m1/s1 |
InChIキー |
DSQNVVJBWVVVNO-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@@H](C=CO2)O |
正規SMILES |
C1=CC=C2C(=C1)C(C=CO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




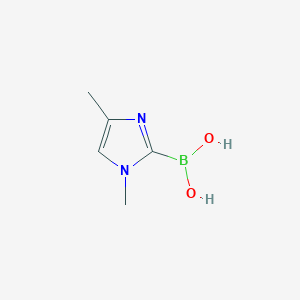

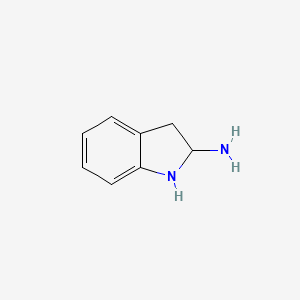

![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)

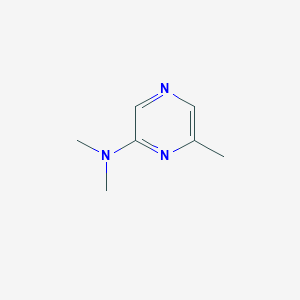

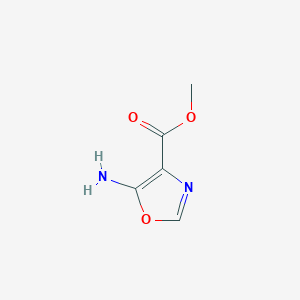
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
